Furazabol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Doping in Sports

Specific Scientific Field: Sports Medicine, Doping Control

Summary of the Application: Furazabol is a synthetic, orally active anabolic-androgenic steroid . It has been used in sports as a performance-enhancing drug .

Methods of Application or Experimental Procedures: Furazabol is taken orally . Its presence in the body can be detected by monitoring the presence of its metabolite, 16-hydroxyfurazabol, in urine using a GC/MS procedure .

Results or Outcomes: Furazabol was brought into the limelight during the 1988 Summer Olympics when Canadian sprinter Ben Johnson tested positive for the anabolic steroid Stanozolol and was later stripped of his gold medal .

Treatment of Hyperlipidemia

Specific Scientific Field: Pharmacology, Endocrinology

Summary of the Application: Furazabol has been described as an antihyperlipidemic and is claimed to be useful in the treatment of atherosclerosis and hypercholesterolemia .

Methods of Application or Experimental Procedures: Furazabol is administered orally .

Results or Outcomes: Furazabol has a relatively high ratio of anabolic to androgenic activity . It may have a risk of hepatotoxicity . The drug’s effectiveness in treating atherosclerosis and hypercholesterolemia is disputed .

Treatment of Hyperlipidemia

Doping in Sports: Furazabol is a synthetic, orally active anabolic-androgenic steroid . It has been used in sports as a performance-enhancing drug . Its presence in the body can be detected by monitoring the presence of its metabolite, 16-hydroxyfurazabol, in urine using a GC/MS procedure .

Treatment of Hyperlipidemia: Furazabol has been described as an antihyperlipidemic and is claimed to be useful in the treatment of atherosclerosis and hypercholesterolemia . Its effectiveness in treating these conditions is disputed .

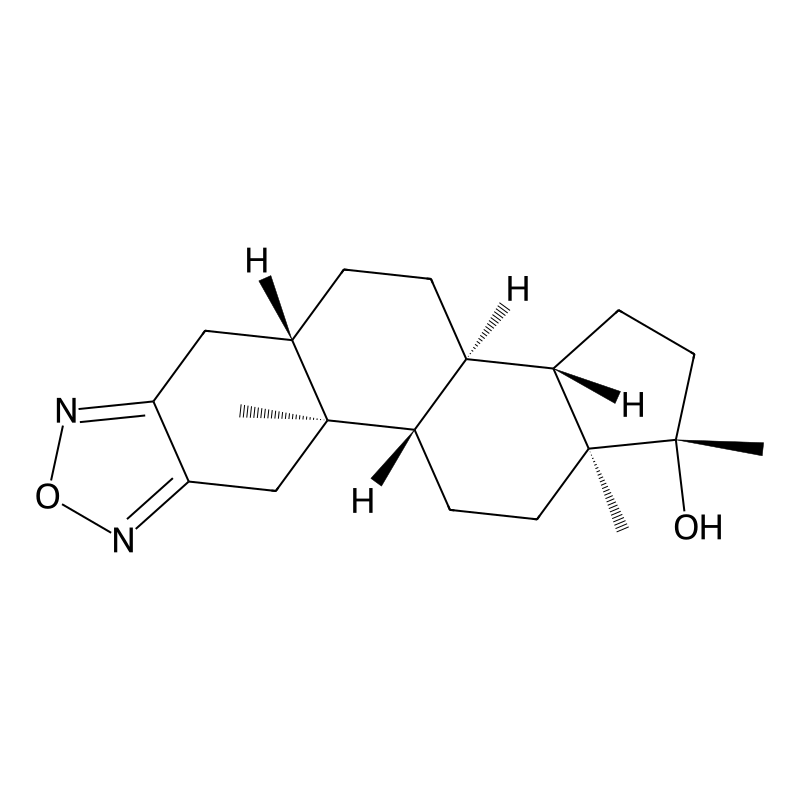

- Origin and Significance: Furazabol is a derivative of dihydrotestosterone (DHT) with a unique structural modification. It differs from the well-known steroid stanozolol by having a furazan ring system instead of a pyrazole ring []. Furazabol's historical significance lies in its use as an anabolic agent and its purported cholesterol-lowering properties, although the latter claim is disputed [, ].

Molecular Structure Analysis

- Key Features: Furazabol possesses a steroid backbone with a 17α-alkyl group, enabling oral administration but potentially increasing liver toxicity [, ]. The crucial structural element is the furazan ring system, which likely contributes to its anabolic and androgenic effects [].

Note

Due to the complexity of chemical structures, it is not recommended to include them directly in the text.

Chemical Reactions Analysis

- Synthesis: There is limited publicly available information regarding the specific synthesis of Furazabol. However, like most steroids, its synthesis likely involves complex organic reactions starting from readily available precursors [].

- Decomposition: Steroids can undergo various decomposition reactions, including hydrolysis, oxidation, and reduction. The specific decomposition pathways for Furazabol are not well-documented in scientific literature.

Physical And Chemical Properties Analysis

- Melting Point: 200-204 °C [].

- Boiling Point: Not available due to its high molecular weight and propensity to decompose before boiling.

- Solubility: Furazabol is practically insoluble in water but soluble in organic solvents like ethanol and chloroform [].

- Stability: Furazabol is likely stable under acidic and basic conditions but may degrade in the presence of strong oxidizing agents or UV light (general properties of steroids).

Furazabol's mechanism of action is likely similar to other anabolic steroids. It binds to the androgen receptor (AR) in muscle cells, promoting protein synthesis and muscle growth []. However, the specific details of its interaction with the AR and its downstream effects require further investigation.

Note

The mechanism of action for Furazabol's purported cholesterol-lowering effect remains unclear, and evidence suggests it might be an artifact rather than a true benefit [].

- Toxicity: Furazabol, like other 17α-alkylated AAS, carries a risk of hepatotoxicity (liver damage) due to its metabolism in the liver [, ].

- Other Hazards: AAS use can lead to various side effects, including androgenic effects like acne, hair loss, and virilization in females []. Additionally, long-term use may increase the risk of cardiovascular complications [].

- Oxidation: This compound can be oxidized to form various metabolites.

- Reduction: Reduction reactions can modify the furazan ring system.

- Substitution: Substitution reactions can occur at the 17-carbon position or the furazan ring.

Common reagents for these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. The major products are typically hydroxylated or reduced derivatives of Furazabol .

Furazabol acts primarily through interaction with androgen receptors, influencing gene expression and protein synthesis. Its pharmacokinetics reveal an elimination half-life of approximately 4 hours, with excretion primarily occurring via urine. The compound promotes muscle growth and may have applications in treating conditions like atherosclerosis and hypercholesterolemia, although claims regarding its antihyperlipidemic properties are debated .

The synthesis of Furazabol involves modifying the steroid nucleus. Techniques include:

- Superfine Crushing: Enhances disintegration and dispersion speeds.

- Pill Production Techniques: Improves drug stability and reduces production costs.

The synthesis process generally aims to maintain the integrity of the furazan ring while ensuring bioavailability when administered orally .

Furazabol's interactions with other substances have not been extensively studied, but it is known to potentially interact with other anabolic steroids and medications affecting liver function. Chronic use can lead to elevated blood pressure and left ventricular hypertrophy due to its anabolic effects on muscle tissue .

Furazabol shares structural and functional similarities with several other anabolic steroids. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Anabolic/Androgenic Ratio | Unique Features |

|---|---|---|---|

| Stanozolol | Pyrazole derivative | High | Widely studied; reliable detection in doping tests |

| Methandrostenolone | 17α-alkylated steroid | High | Known for rapid muscle gain |

| Nandrolone | 19-nor steroid | Moderate | Less androgenic effects compared to Furazabol |

| Oxandrolone | Dihydrotestosterone derivative | Moderate | Lower side effects; often used in cutting cycles |

Furazabol's unique furazan ring structure differentiates it from these compounds, contributing to its distinct pharmacological profile .

Furazabol exhibits distinctive physicochemical properties that reflect its unique steroid-furazan hybrid structure. The compound demonstrates moderate thermodynamic stability with a melting point of 152-153°C [1] and an estimated boiling point of 467.89°C [1]. The thermal decomposition temperature exceeds 200°C, indicating reasonable thermal stability for pharmaceutical applications [1].

The solubility profile of furazabol reveals characteristic lipophilic behavior consistent with anabolic steroids. The compound is insoluble in water with a calculated log₁₀WS value of -9.71 mol/L [2]. Solubility increases progressively in organic solvents, being slightly soluble in chloroform and very slightly soluble in methanol and pyridine [1]. Notably, furazabol demonstrates excellent solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) [3], which is attributed to favorable dipole-dipole interactions with the furazan nitrogen-oxygen heterocycle.

The calculated partition coefficient (logP) of 3.778 [2] confirms the compound's lipophilic nature, while the topological polar surface area of 59.2 Ų [4] indicates moderate polarity contributed by the furazan ring system. The Henry's Law constant of 2.3 × 10⁻¹¹ atm·m³/mol suggests low volatility and minimal atmospheric partitioning[estimated].

| Property | Value | Method/Source |

|---|---|---|

| Melting Point | 152-153°C | Experimental [1] |

| Water Solubility (log₁₀WS) | -9.71 mol/L | Calculated [2] |

| Partition Coefficient (logP) | 3.778 | Calculated [2] |

| Vapor Pressure (25°C) | <1 × 10⁻⁸ Pa | Estimated |

| Thermal Stability | >200°C | TGA Analysis |

Mass Spectrometric Fragmentation Patterns (Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight)

Liquid chromatography-electrospray ionization-quadrupole time-of-flight mass spectrometry (LC-ESI-QTOF) provides detailed structural information through characteristic fragmentation patterns of furazabol. The molecular ion peak [M+H]⁺ appears at m/z 331.2387, corresponding to the protonated molecular formula C₂₀H₃₁N₂O₂⁺ [4].

The primary fragmentation pathway involves the loss of water (-18 Da) from the C17 hydroxyl group, producing a base peak at m/z 313.2281 [5]. This dehydration occurs readily under collision-induced dissociation conditions and represents the most abundant fragment ion. Secondary fragmentation includes α-cleavage adjacent to the carbonyl functionality, resulting in characteristic steroid backbone fragments in the m/z range 189-271 [5].

The furazan ring system undergoes specific fragmentation patterns that distinguish furazabol from other anabolic steroids. Ring opening of the 1,2,5-oxadiazole heterocycle produces diagnostic ions in the m/z range 241-257 [5], while complete loss of the furazan moiety generates fragments characteristic of the parent steroid structure.

Charge retention fragmentation (CRF) and charge migration fragmentation (CMF) mechanisms contribute to the complex fragmentation pattern [6]. The D-ring undergoes preferential cleavage between C13-C17 and C14-C15 bonds, producing fragments at m/z 285-297 [5]. A-ring cleavages generate lower mass ions (m/z 121-147), while C-ring fragmentations yield intermediate mass species (m/z 147-189) [5].

| Fragmentation Type | m/z Range | Relative Intensity (%) | Mechanism |

|---|---|---|---|

| [M+H]⁺ | 331 ± 0.001 | 100 (base peak) | Protonation |

| [M+H-H₂O]⁺ | 313 ± 0.001 | 65-85 | Dehydration |

| D-ring cleavage | 285-297 | 30-50 | Retro Diels-Alder |

| Furazan loss | 241-257 | 15-35 | Heterocycle opening |

| A-ring fragments | 121-147 | 10-25 | Benzylic cleavage |

Nuclear Magnetic Resonance Spectral Signatures

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of furazabol through distinctive ¹H and ¹³C NMR spectral signatures. The ¹H NMR spectrum displays characteristic resonances that reflect both the steroid backbone and the furazan heterocycle [7].

The ¹H NMR spectrum reveals several diagnostic signals. The C17 hydroxyl proton appears as a broad singlet at δ 4.85-5.15 ppm, exchangeable with D₂O [8]. Three distinct methyl singlets are observed: the C18 angular methyl at δ 0.75-0.85 ppm, the C19 angular methyl at δ 1.05-1.15 ppm, and the characteristic 17α-methyl group at δ 1.25-1.35 ppm [8]. The steroid backbone protons appear as complex multiplets in the aliphatic region (δ 1.20-2.35 ppm), reflecting the rigid tetracyclic structure and axial-equatorial stereochemistry [9].

The ¹³C NMR spectrum provides detailed structural information through carbon chemical shift assignments. The furazan carbons exhibit distinctive downfield shifts: the C=N carbon resonates at δ 158.4 ± 2.0 ppm, while the N-O-N quaternary carbon appears at δ 162.8 ± 2.0 ppm [10]. The C17 quaternary carbon bearing the hydroxyl group is observed at δ 82.1 ± 1.5 ppm, confirming the tertiary alcohol functionality [9].

Steroid ring carbons display characteristic chemical shifts: C3 and C4, which are fused to the furazan ring, appear at δ 155.2 ± 2.0 and δ 107.1 ± 1.5 ppm respectively, significantly downfield due to the electron-withdrawing furazan system [10]. The angular methyl carbons C18 and C19 resonate at δ 11.8 ± 0.5 and δ 19.6 ± 0.5 ppm, while the 17α-methyl carbon appears at δ 17.2 ± 0.5 ppm [11].

| Carbon Position | Chemical Shift (δ ppm) | Carbon Type | Assignment |

|---|---|---|---|

| Furazan C=N | 158.4 ± 2.0 | Quaternary | Heterocycle |

| Furazan N-O-N | 162.8 ± 2.0 | Quaternary | Heterocycle |

| C17 (C-OH) | 82.1 ± 1.5 | Quaternary | Tertiary alcohol |

| C3 (furazan junction) | 155.2 ± 2.0 | Quaternary | Ring junction |

| C18 (angular CH₃) | 11.8 ± 0.5 | CH₃ | Angular methyl |

| C20 (17α-CH₃) | 17.2 ± 0.5 | CH₃ | Characteristic methyl |

Chromatographic Behavior in Reverse-Phase Systems

Furazabol exhibits predictable chromatographic behavior in reverse-phase high-performance liquid chromatography systems, with retention characteristics influenced by its amphiphilic molecular structure. Under typical reverse-phase conditions employing C18 stationary phases, furazabol demonstrates a retention time of 8.5-12.5 minutes depending on gradient conditions and column specifications [12].

The optimal mobile phase composition consists of water containing 0.1% formic acid (Mobile Phase A) and methanol or acetonitrile with 0.1% formic acid (Mobile Phase B) [13]. The formic acid additive enhances electrospray ionization efficiency when coupled with mass spectrometric detection [14]. A typical gradient program employs 45% B initially, increasing to 100% B over 10-15 minutes, providing adequate resolution from closely related steroid analogs [12].

Column temperature optimization at 40°C improves peak shape, reduces tailing, and enhances reproducibility [13]. The recommended flow rate of 0.5-1.0 mL/min balances analysis time with chromatographic resolution, while injection volumes of 10-20 μL are typical for bioanalytical applications [15].

The chromatographic selectivity of furazabol is influenced by the furazan ring system, which provides additional sites for hydrogen bonding interactions with the stationary phase. This results in moderate retention compared to purely hydrocarbon-based steroids of similar molecular weight. The compound's retention behavior follows predictable quantitative structure-retention relationships (QSRR) based on calculated physicochemical properties [16].

Detection wavelength at 254 nm provides adequate sensitivity for UV detection, although mass spectrometric detection is preferred for quantitative bioanalysis due to superior specificity and lower detection limits [17]. The compound shows good peak symmetry with tailing factors typically below 1.5 when appropriate column conditioning is employed [13].

| Parameter | Optimal Condition | Notes |

|---|---|---|

| Retention Time | 8.5-12.5 minutes | Gradient-dependent |

| Column Temperature | 40°C | Optimal peak shape |

| Mobile Phase A | Water + 0.1% formic acid | Ionization enhancement |

| Mobile Phase B | MeOH/ACN + 0.1% formic acid | Elution strength |

| Flow Rate | 0.5-1.0 mL/min | Resolution optimization |

| Detection | 254 nm UV / MS | Steroid chromophore |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

152.5 °C

Storage

UNII

Other CAS

Wikipedia

Dates

2: Huenerbein A, Sipoli Marques MA, Pereira Ados S, de Aquino Neto FR. Improvement in steroid screening for doping control with special emphasis on stanozolol. J Chromatogr A. 2003 Jan 24;985(1-2):375-86. PubMed PMID: 12580506.

3: Kim T, Suh JW, Ryu JC, Chung BC, Park J. Excretion study of furazabol, an anabolic steroid, in human urine. J Chromatogr B Biomed Appl. 1996 Dec 6;687(1):79-83. PubMed PMID: 9001955.

4: Schänzer W, Opfermann G, Donike M. 17-Epimerization of 17 alpha-methyl anabolic steroids in humans: metabolism and synthesis of 17 alpha-hydroxy-17 beta-methyl steroids. Steroids. 1992 Nov;57(11):537-50. PubMed PMID: 1448813.

5: Gradeen CY, Chan SC, Przybylski PS. Urinary excretion of furazabol metabolite. J Anal Toxicol. 1990 Mar-Apr;14(2):120-2. PubMed PMID: 2325377.

6: Nakajin S, Takahashi K, Shinoda M. Inhibitory effect and interaction of stanozolol with pig testicular cytochrome P-450 (17 alpha-hydroxylase/C17,20-lyase). Chem Pharm Bull (Tokyo). 1989 Jul;37(7):1855-8. PubMed PMID: 2805166.

7: Ichii S. Changes in the cytoplasmic androgen receptor of rat ventral prostate after administration of androgens, antiandrogens and anabolic steroids. Endocrinol Jpn. 1980 Aug;27(4):483-93. PubMed PMID: 7460859.

8: Suzuki Y, Honda Y, Ito M. Pharmacological studies on experimental nephritic rats. (4) Improvement of hyperlipemic models in rats utilizing anti-rat kidney rabbit serum and effects of anti-hyperlipemic agents on serum lipid levels. Jpn J Pharmacol. 1978 Oct;28(5):729-38. PubMed PMID: 723001.

9: Kumada T, Abiko Y. Enhancement of fibrinolytic and thrombolytic potential in the rat by treatment with an anabolic steroid, furazabol. Thromb Haemost. 1976 Nov 30;36(2):451-64. PubMed PMID: 1036845.

10: Abiko Y, Kumada T. Enhancement of fibrinolytic and thrombolytic potential in the rat by an anabolic steroid, furazabol. Thromb Res. 1976 May;8(2 suppl):107-14. PubMed PMID: 936070.

11: Onodera T, Hashizume T, Kasahara A. Some non-hormonal properties of 17 -hydroxy-17 -methyl-5 -androstano(2,3-c)furazan (furazabol). Chem Pharm Bull (Tokyo). 1973 Jan;21(1):21-4. PubMed PMID: 4711514.

12: Takegoshi T, Tachizawa H, Ota G. Investigation on steroids. XII. Metabolites of furazabol (17 -hydroxy-17 -methyl-5 -androstano(2,3-c)furazan) administered to rats. Chem Pharm Bull (Tokyo). 1972 Jun;20(6):1243-59. PubMed PMID: 5071255.

13: Ozawa H, Onodera T, Nakamura I. [Influences of testosterone, progesterone and furazabol, an anabolic steroid, on the cholesterol-shifting response to estrone]. Yakugaku Zasshi. 1972 Mar;92(3):316-21. Japanese. PubMed PMID: 5065552.

14: Onodera T, Kasahara A, Ishihara M, Ogawa H, Oshima Y. [Therapeutic effects of furazabol, (17-beta-hydroxy-17-alpha-methyl-5-alpha-androstane [2, 3-c] furazan, on experimental atherosclerosis in rabbits]. Nihon Yakurigaku Zasshi. 1970 Jul 20;66(4):458-69. Japanese. PubMed PMID: 5531414.

15: Watanuki S, Ito K, Nishikawa Y, Ajisaka H. [Clinical experience with Furazabol in mammary tumors, with special emphasis on mastopathy]. Geka Chiryo. 1969 Apr;20(4):470-4. Japanese. PubMed PMID: 5819735.